molecular formula C16H22N2O5 B565674 N-BENZYLOXYCARBONYL-4-[(3R)-3-AMINO-1-OXO-4-(HYDROXY)BUTYL]MORPHOLINE CAS No. 870812-92-3

N-BENZYLOXYCARBONYL-4-[(3R)-3-AMINO-1-OXO-4-(HYDROXY)BUTYL]MORPHOLINE

Katalognummer: B565674
CAS-Nummer: 870812-92-3
Molekulargewicht: 322.361
InChI-Schlüssel: CSTZZPLJUOWYCH-CQSZACIVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyloxycarbonyl-4-[(3R)-3-amino-1-oxo-4-(hydroxy)butyl]morpholine typically involves the protection of the amino group and the subsequent coupling of the protected amino acid with morpholine. The reaction conditions often include the use of organic solvents and catalysts to facilitate the coupling reaction .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

N-Benzyloxycarbonyl-4-[(3R)-3-amino-1-oxo-4-(hydroxy)butyl]morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield an alcohol .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

N-Benzyloxycarbonyl-4-[(3R)-3-amino-1-oxo-4-(hydroxy)butyl]morpholine is primarily recognized for its role as an intermediate in the synthesis of various bioactive compounds. Its structural features facilitate the development of drugs targeting specific biological pathways.

Anticancer Agents

Research indicates that derivatives of this compound exhibit potential as anticancer agents. For instance, it has been utilized in the synthesis of compounds that regulate apoptosis, which is crucial for cancer treatment. The compound's ability to modify cellular mechanisms makes it a valuable tool in developing new cancer therapies .

Enzyme Inhibitors

The compound has been explored for its inhibitory effects on specific enzymes linked to metabolic diseases. For example, studies have shown that it can act as a Dipeptidyl Peptidase IV (DPP-IV) inhibitor, which is beneficial in managing type 2 diabetes by enhancing insulin secretion and reducing blood glucose levels .

Synthetic Applications

The synthetic versatility of this compound allows it to serve as a building block in organic synthesis.

Peptide Synthesis

This compound is often employed as a protecting group in peptide synthesis, particularly for amino acids that require stability during the formation of peptide bonds. Its benzyloxycarbonyl group provides protection against unwanted reactions while allowing for selective deprotection when needed .

Carbonate Formation

The compound can also participate in carbonate formation reactions, which are essential in creating stable intermediates for further chemical transformations. This application is particularly relevant in drug design where stability and reactivity are critical .

Data Table: Summary of Applications

Application AreaSpecific Use CaseReferences
Medicinal ChemistryIntermediate for anticancer agents
Enzyme InhibitionDipeptidyl Peptidase IV inhibitor
Synthetic ChemistryProtecting group in peptide synthesis
Carbonate FormationFormation of stable intermediates

Case Study 1: Anticancer Activity

A study demonstrated the efficacy of a derivative synthesized from this compound against various cancer cell lines. The results indicated significant cytotoxicity and apoptosis induction, supporting its potential use in cancer therapeutics .

Case Study 2: DPP-IV Inhibition

In another research project, compounds derived from this morpholine structure were evaluated for their DPP-IV inhibitory activity. The findings revealed a strong correlation between structural modifications and enhanced inhibitory potency, suggesting that this compound could lead to new diabetes treatments .

Wirkmechanismus

The mechanism by which N-Benzyloxycarbonyl-4-[(3R)-3-amino-1-oxo-4-(hydroxy)butyl]morpholine exerts its effects involves the inhibition of specific enzymes and pathways related to cell survival. The compound targets molecular pathways that regulate apoptosis, leading to programmed cell death .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-Benzyloxycarbonyl-4-[(3R)-3-amino-1-oxo-4-(hydroxy)butyl]morpholine
  • N-Benzyloxycarbonyl-4-[(3R)-3-amino-1-oxo-4-(hydroxy)butyl]piperidine
  • N-Benzyloxycarbonyl-4-[(3R)-3-amino-1-oxo-4-(hydroxy)butyl]pyrrolidine

Uniqueness

This compound is unique due to its specific structure, which includes a morpholine ring. This structure imparts distinct chemical and biological properties compared to similar compounds with different ring systems .

Biologische Aktivität

N-Benzyloxycarbonyl-4-[(3R)-3-amino-1-oxo-4-(hydroxy)butyl]morpholine (CAS Number: 870812-92-3) is a bioactive compound with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, pharmacological effects, and relevant case studies.

  • Molecular Formula : C₁₆H₂₂N₂O₅
  • Molecular Weight : 322.36 g/mol
  • CAS Number : 870812-92-3

The compound features a morpholine ring and an amino acid derivative, which contribute to its biological interactions.

This compound exhibits several biological activities:

  • Inhibition of Enzymatic Activity : Research indicates that this compound may inhibit Class I PI3-kinase enzymes, which are crucial in various signaling pathways related to cancer proliferation and survival . The inhibition of these enzymes can lead to reduced cellular proliferation in malignant cells.
  • Antitumor Activity : The compound has shown promise in vitro for its anti-tumor effects. It is believed that the compound's structural characteristics enable it to interfere with cellular mechanisms that promote tumor growth .
  • Cellular Mechanisms : In studies involving cancer cells with multiple centrosomes, the compound induced a multipolar phenotype, leading to aberrant cell division and increased cell death . This effect underscores its potential as an anticancer agent.

Biological Activity Data Table

Activity Effect Reference
PI3-Kinase InhibitionReduces tumor cell proliferation
Induction of MultipolarityPromotes cell death in cancer cells
Stability in PlasmaHalf-life of 215 min

Case Studies

  • Antitumor Efficacy : In a study published in the Journal of Medicinal Chemistry, the compound was evaluated for its ability to induce multipolarity in centrosome-amplified cancer cells. The results demonstrated a significant increase in multipolarity (21%) when treated with the compound, indicating its potential as an anticancer therapeutic .
  • Pharmacokinetics : The pharmacokinetic profile showed that the compound has a substantial half-life, which may enhance its therapeutic efficacy by allowing sustained action within the biological system .

Eigenschaften

IUPAC Name

benzyl N-[(2R)-1-hydroxy-4-morpholin-4-yl-4-oxobutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O5/c19-11-14(10-15(20)18-6-8-22-9-7-18)17-16(21)23-12-13-4-2-1-3-5-13/h1-5,14,19H,6-12H2,(H,17,21)/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSTZZPLJUOWYCH-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CC(CO)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C(=O)C[C@H](CO)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.